5-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide
Description
Properties
Molecular Formula |
C10H18N4O2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
5-amino-1-ethyl-N-(3-methoxypropyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O2/c1-3-14-9(11)8(7-13-14)10(15)12-5-4-6-16-2/h7H,3-6,11H2,1-2H3,(H,12,15) |
InChI Key |
MPVNSLLXIYTALK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NCCCOC)N |
Origin of Product |
United States |
Preparation Methods
Bromination-Amination Sequence
Adapted from methods used in synthesizing 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, this approach involves bromination at the pyrazole’s 4-position followed by nucleophilic amination. For the target compound, ethyl 1-ethyl-3-methoxypropylpyrazole-5-carboxylate undergoes bromination using bromine in dichloromethane at 10–50°C, yielding the 4-bromo intermediate. Subsequent reaction with aqueous ammonia or ammonia in ethanol under autoclave conditions (40–100°C, 10–150 psi) replaces the bromine with an amino group. This method achieves ≈90% yield in optimized cases.
Nitro Group Reduction
An alternative route starts with a nitro-substituted pyrazole precursor. For example, 5-nitro-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide is reduced using catalytic hydrogenation (Pd/C, H₂) or stoichiometric reagents like SnCl₂/HCl. This method avoids harsh bromination conditions but requires careful handling of nitro intermediates.
Stepwise Synthesis and Reaction Optimization
Pyrazole Ring Formation
The pyrazole core is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For instance, ethyl 3-ethoxyacrylate reacts with ethyl hydrazinecarboxylate in ethanol under reflux to form the 1-ethylpyrazole-4-carboxylate skeleton. Substituents at the 3-position (methoxypropyl) are introduced either during cyclization or via post-synthetic modifications.
Ester-to-Amide Conversion
The carboxylate group at position 4 is amidated with 3-methoxypropylamine. In a representative procedure, ethyl 1-ethyl-5-amino-1H-pyrazole-4-carboxylate is treated with 3-methoxypropylamine in tetrahydrofuran (THF) at 70°C for 2 hours, followed by lithium hydroxide-mediated hydrolysis to the carboxylic acid and subsequent coupling using EDCl/HOBt. Yields range from 73.8% to 89.2% depending on the coupling agent.
Comparative Analysis of Methodologies
Key Observations :
-
The bromination-amination route offers higher yields but requires hazardous bromine handling.
-
Nitro reduction is milder but necessitates additional steps to install the nitro group.
-
Direct amidation using coupling agents achieves excellent regioselectivity but increases costs.
Optimization and Scalability Considerations
Solvent and Temperature Effects
-
Bromination : Dichloromethane and 1,2-dichloroethane are optimal for bromine solubility, with reactions completing in 6–8 hours at 50°C.
-
Amination : Ethanol/water mixtures (4:1) enhance ammonia solubility, reducing reaction times by 30% compared to pure aqueous systems.
-
Coupling Reactions : THF outperforms DMF in minimizing side reactions during amidation, with yields improving by 12% when using HOBt as an additive.
Catalytic Innovations
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity:
- Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation effectively, making them potential candidates for cancer therapy . The mechanism often involves interaction with specific molecular targets that regulate cell growth and apoptosis.
- Antimicrobial Properties:
- Biological Activity:
Material Science
In addition to biological applications, this compound is being investigated for its potential use in developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.
Case Study 1: Anticancer Evaluation
A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The study found that specific modifications to the pyrazole structure significantly increased potency compared to standard treatments like doxorubicin .
Case Study 2: Antimicrobial Screening
In a comparative study of antimicrobial agents, derivatives of pyrazole were tested against strains of Candida and Staphylococcus. Results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) than conventional antibiotics, suggesting a promising avenue for drug development in treating resistant infections .
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties of related pyrazole carboxamides:
Key Observations:
Position 5 Substituents: Chloro groups (e.g., 3a ) increase molecular stability but may reduce solubility. Amino groups (e.g., target compound, 4a ) enhance reactivity for hydrogen bonding, critical for biological interactions. Indole moieties (e.g., 7a ) improve antitumor activity due to planar aromatic systems.
Position 1 Substituents :
- Ethyl or difluoroethyl groups (target compound, 2171317-48-7 ) provide moderate lipophilicity, balancing solubility and membrane permeability.
- Bulky aryl groups (e.g., 3a ) may hinder metabolic clearance but reduce solubility.
Carboxamide Substituents :
Biological Activity
5-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 5-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide
- Molecular Formula : C10H18N4O2
- Molecular Weight : 226.28 g/mol
- CAS Number : Not specified in the sources.
Synthesis
The compound can be synthesized through various methods, typically involving the reaction of substituted pyrazoles with appropriate carboxylic acid derivatives. A notable synthesis method includes a Michael-type addition reaction, which has been shown to yield high purity and selectivity under mild conditions .
Antioxidant Activity
Research indicates that pyrazole derivatives, including 5-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide, exhibit significant antioxidant properties. The compound's efficacy was evaluated using various assays such as ABTS, FRAP, and ORAC tests, demonstrating its ability to scavenge free radicals effectively. In comparative studies, it showed comparable activity to known antioxidants like Trolox .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurochemical processes, and inhibition can lead to therapeutic applications in neurodegenerative diseases. The IC50 values for these activities were found to be in the range of 10–98 μM, indicating moderate activity against carboxylesterases without significant anticholinesterase side effects .
Anti-inflammatory Effects
Preliminary studies have also suggested anti-inflammatory properties. The compound's analogs have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. IC50 values for COX inhibition ranged from 19.45 μM to 42.1 μM, suggesting potential therapeutic applications in inflammatory conditions .
Case Studies
- Antioxidant Profile : A study comparing various pyrazole derivatives indicated that 5-amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide exhibited high radical-binding activity similar to Trolox in ABTS tests. This suggests its potential as a natural antioxidant agent.
- Neuroprotective Potential : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential role in treating neurodegenerative diseases.
Structure-Activity Relationships (SAR)
The structural modifications of pyrazole derivatives significantly influence their biological activities. Substituents on the pyrazole ring can enhance or diminish antioxidant and enzyme inhibitory activities. For instance, the presence of electron-donating groups tends to increase antioxidant capacity while maintaining low toxicity profiles .
Summary Table of Biological Activities
Q & A
Q. Advanced
- DFT Calculations (Gaussian 09) : To map electron density distributions and predict sites of electrophilic/nucleophilic attack .
- Molecular Dynamics Simulations (GROMACS) : Assess stability in biological membranes or protein-binding pockets .
- ADMET Predictors (e.g., SwissADME) : Estimate bioavailability, CYP450 interactions, and half-life .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced
- Kinetic Binding Assays : Surface plasmon resonance (SPR) to measure real-time interactions with target proteins .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolomic Profiling : LC-MS/MS to identify downstream metabolites and pathway perturbations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
